molecular formula C6H6F3NO3 B2364373 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate CAS No. 2287287-77-6

2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate

Cat. No. B2364373
CAS RN: 2287287-77-6
M. Wt: 197.113
InChI Key: BULCNZAVJFXNRD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate, also known as TFAOC, is a chemical compound with potential applications in scientific research. It is a derivative of azetidine, a four-membered heterocyclic compound, and has a trifluoroethyl group attached to the nitrogen atom. TFAOC has garnered attention due to its unique properties and potential applications in various fields of research.

Scientific Research Applications

Synthesis and Reactions

  • 4-Oxoazetidine-2-carbaldehydes, related to 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate, react with 1,1,1-trichloro-2,2,2-trifluoroethane to form 2,2-dichloro-3,3,3-trifluoropropanols, which can be further processed into other compounds (Hazai & Kajtár-Peredy, 1997).
  • These compounds, considered both as protected α-amino aldehydes and masked β-amino acids, show dual reactivity and have been used in diverse synthetic applications, including the preparation of biologically significant substances like amino acids, amino sugars, and alkaloids (Alcaide & Almendros, 2002).

Chemical Derivatization

  • A technique for rapid derivatization of aqueous carboxylic acids to 2,2,2-trifluoroethylamide derivatives has been reported, useful in environmental analytical chemistry (Ford, Burns, & Ferry, 2007).
  • In petroleum and syncrudes, the chemical derivatization method involving 2,2,2-trifluoroethanol is used for determining oxygen-containing functional groups via IR spectroscopy (Yu & Green, 1989).

Pharmaceutical Synthesis

  • This compound can be used in the synthesis of various pharmaceutical compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs), through electrochemical carboxylation processes (Yamauchi, Hara, & Senboku, 2010).
  • Its use in the synthesis of alkylating agents like 2,2,2-trifluoroethyl triflate, which has applications in radiopharmaceuticals, has been explored (Johnström & Stone-Elander, 1995).

Catalysis and Reactions

  • It's utilized in reactions like Dieckmann-type cyclization, which is significant in synthesizing various organic compounds (Neyer & Ugi, 1991).
  • The compound is involved in stereoselective allylation reactions, which are important for creating specific molecular configurations in organic synthesis (Alcaide, Almendros, & Salgado, 2000).

properties

IUPAC Name

2,2,2-trifluoroethyl 3-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO3/c7-6(8,9)3-13-5(12)10-1-4(11)2-10/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULCNZAVJFXNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN1C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate

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